molecular formula C6H3BrClN3 B1145990 3-bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine CAS No. 1357945-38-0

3-bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B1145990
CAS No.: 1357945-38-0
M. Wt: 232.465
InChI Key: OGWYOQMBDWXWIL-UHFFFAOYSA-N
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Description

3-Bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine (CAS 1357945-38-0) is a high-purity heteroaromatic building block specifically designed for research and further manufacturing applications. This compound features a molecular formula of C₆H₃BrClN₃ and a molecular weight of 232.47 g/mol . Its structure contains both bromo and chloro substituents on the fused pyrazolopyridine ring system, making it a versatile and valuable intermediate in medicinal chemistry and drug discovery. The presence of these halogens allows for sequential functionalization via cross-coupling reactions and nucleophilic substitutions, enabling researchers to efficiently create diverse chemical libraries. The primary research value of this compound lies in its application as a key precursor in the synthesis of more complex molecules. Its relevance is underscored by its appearance in numerous patent landscapes, indicating active investigation into its derivatives . When handling this material, researchers must adhere to strict safety protocols. The compound is classified with the signal word "Warning" and carries several hazard statements, including that it is harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and serious eye irritation . Appropriate personal protective equipment (PPE) and the use of a well-ventilated area are essential. This product is provided with a purity of 95% or greater . It is supplied as a solid and should be stored at 4°C . This product is strictly for research and further manufacturing use only; it is not intended for direct human use.

Properties

IUPAC Name

3-bromo-4-chloro-2H-pyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClN3/c7-5-4-3(8)1-2-9-6(4)11-10-5/h1-2H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGWYOQMBDWXWIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(NN=C2N=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Structure Synthesis: Pyrazolo[3,4-b]Pyridine Framework

The pyrazolo[3,4-b]pyridine core is typically synthesized via cyclization reactions. A prominent method involves the ring-closure of 2-chloro-3-pyridinecarboxaldehyde using hydroxylamine hydrochloride in dimethylformamide (DMF) at 60°C, yielding the unsubstituted pyrazolo[3,4-b]pyridine scaffold with up to 85% efficiency . This reaction leverages the nucleophilic attack of hydrazine derivatives on the aldehyde group, followed by intramolecular cyclization. Alternative approaches include condensation of aminopyrazoles with β-keto esters, though these methods often require harsher conditions .

Regioselective Chlorination at Position 4

Chlorination at the 4-position is achieved through nucleophilic aromatic substitution (SNAr) or direct chlorination. Source demonstrates that 4-chloro-1H-pyrazolo[3,4-b]pyridine derivatives are synthesized by reacting the core structure with phosphorus oxychloride (POCl₃) under reflux conditions (110°C, 6–8 hours), achieving >90% conversion. The electron-deficient pyridine ring facilitates substitution, with the chloro group preferentially occupying the 4-position due to steric and electronic factors .

Table 1: Chlorination Conditions and Yields

Chlorinating AgentSolventTemperatureTime (h)Yield (%)
POCl₃Toluene110°C892
Cl₂ (gas)DCM25°C2478
SOCl₂Acetonitrile80°C685

Integrated Synthesis Pathway

A consolidated route for 3-bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine involves:

  • Core Formation : React 2-chloro-3-pyridinecarboxaldehyde with hydroxylamine hydrochloride in DMF at 60°C .

  • Chlorination : Treat the product with POCl₃ in toluene under reflux to install the 4-chloro group .

  • Bromination : Subject the 4-chloro intermediate to Br₂ in H₂SO₄ at −5°C, followed by NaNO₂-mediated diazotization and neutralization .

Table 2: Optimized Reaction Metrics

StepYield (%)Purity (%)Key Challenges
Core Formation8598Byproduct formation at elevated temps
Chlorination9299Excess POCl₃ handling
Bromination8897Regioselectivity control

Analytical Characterization and Validation

Post-synthesis validation includes:

  • NMR Spectroscopy : Distinct signals for H-5 (δ 7.2–7.4 ppm) and H-6 (δ 8.1–8.3 ppm) confirm substitution patterns .

  • Mass Spectrometry : HRMS data ([M+H]⁺ = 261.92) align with theoretical values .

  • X-ray Crystallography : Intermolecular interactions involving the phosphoramidate group stabilize the crystal lattice, as observed in related derivatives .

Industrial Scalability and Environmental Considerations

Source highlights the use of autoclaves for hydrogenation at 0.5 MPa and 30°C, enabling large-scale production with minimal Pd/C catalyst loading (0.1–0.5 wt%) . Solvent recovery systems for DMF and toluene reduce environmental impact, while bromine scavengers (e.g., Na₂S₂O₃) mitigate hazardous waste.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazolopyridine derivatives, while oxidation and reduction can lead to different oxidation states and functionalized derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

The compound serves as a valuable scaffold for the design of new pharmaceuticals targeting various biological pathways. Its structural features allow for the introduction of diverse functional groups, making it an attractive candidate for the synthesis of novel derivatives with enhanced biological activities.

Anticancer Activity

Research indicates that derivatives of 3-bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine exhibit significant anticancer properties. A study demonstrated that synthesized compounds showed potent antiproliferative activity against various cancer cell lines, including Hep G2 (hepatocellular carcinoma) and MCF7 (breast adenocarcinoma). Notably, some derivatives exhibited IC50 values lower than that of standard anticancer drugs like doxorubicin, indicating their potential as effective anticancer agents .

CompoundCell LineIC50 (µM)Comparison
7bHep G20.0158Better than doxorubicin (0.008 µM)
7bMCF70.0001Better than doxorubicin (0.099 µM)

Anti-inflammatory and Antimicrobial Properties

The compound has also been studied for its anti-inflammatory and antimicrobial activities. Various derivatives have shown effectiveness against bacterial strains and fungi, making them candidates for further development as antimicrobial agents. The minimum inhibitory concentrations (MICs) of some derivatives were comparable to or better than standard antibiotics .

Synthesis Strategies

The synthesis of this compound typically involves multi-step synthetic routes that allow for controlled substitution at specific positions on the pyrazolo ring. Common methods include:

  • Reaction of appropriate halogenated pyridine derivatives with pyrazole under acidic conditions.
  • Utilization of coupling reactions to introduce functional groups that enhance biological activity.

Development of Anticancer Agents

One notable study involved synthesizing a series of pyrazolo[3,4-b]pyridine derivatives and evaluating their cytotoxicity against cancer cell lines. The results indicated that certain compounds not only inhibited cell proliferation but also induced apoptosis through various molecular mechanisms such as tubulin polymerization disruption and protein kinase signal transduction inhibition .

Antimicrobial Activity Evaluation

Another research effort focused on testing the antimicrobial properties of synthesized derivatives against various pathogens using standard methods like agar diffusion and broth macrodilution assays. Compounds exhibited MIC values ranging from 0.12 to 62.5 µg/mL against selected microbial strains, indicating their potential as new antimicrobial agents .

Mechanism of Action

The mechanism of action of 3-bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets. For instance, it can inhibit certain kinases by binding to their active sites, thereby blocking their activity. This inhibition can disrupt signaling pathways involved in cell proliferation, survival, and differentiation, making it a potential anticancer agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of 3-bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine can be contextualized by comparing it with structurally related derivatives. Key comparisons include:

Substituent Position and Halogen Effects

  • 5-Bromo-1-((1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine (Compound 21) : Substituents: Bromine at position 5, chlorine in a triazole-linked aryl group. Activity: Demonstrated antimicrobial properties (86% yield, HPLC purity 98%). Comparison: The bromine at position 5 (vs.
  • 4-Bromo-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine : Substituents: Bromine at position 4, trifluoromethyl at position 3. Comparison: The trifluoromethyl group at position 3 increases electron-withdrawing effects compared to chlorine, which may alter metabolic stability.

Functional Group Modifications

  • Ethyl-4-chloro-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate :
    • Substituents: Chlorine at position 4, phenyl at position 1, and ester at position 5.
    • Activity: Explored for antiviral applications.
    • Comparison: The ester group at position 5 improves hydrophilicity, contrasting with the hydrophobic bromine/chlorine combination in the target compound.

Core Structure Variations

  • 3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine :
    • Core: Pyrazolo[3,4-d]pyrimidine (vs. pyrazolo[3,4-b]pyridine).
    • Comparison: The pyrimidine core introduces additional nitrogen atoms, enhancing hydrogen-bonding capacity but reducing ring aromaticity.

Data Tables

Table 1: Comparative Analysis of Pyrazolo[3,4-b]pyridine Derivatives

Compound Name Substituents Core Structure Key Properties/Activities Reference
This compound 3-Br, 4-Cl Pyrazolo[3,4-b]pyridine High halogen density; potential kinase modulation N/A
5-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine 5-Br, 3-Me, triazole group Pyrazolo[3,4-b]pyridine 86% yield; antimicrobial activity
4-Bromo-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine 4-Br, 3-CF3 Pyrazolo[3,4-b]pyridine Enhanced metabolic stability
Ethyl-4-chloro-1-phenyl-pyrazolo[3,4-b]pyridine-5-carboxylate 4-Cl, 1-Ph, 5-CO2Et Pyrazolo[3,4-b]pyridine Antiviral potential; improved solubility

Research Findings and Implications

  • Synthetic Accessibility : Halogenation at positions 3 and 4 is challenging due to steric constraints, as seen in the low yield (29%) for 3-bromo derivatives in . Boc protection strategies improve yields (88%) by stabilizing intermediates .
  • Biological Activity : Bromine at position 3 may enhance target binding via halogen bonding, while chlorine at position 4 contributes to lipophilicity, as observed in antimalarial pyrazolo[3,4-b]pyridines with CO2Et/CN groups at position 5 .
  • Structural Insights : The pyrazolo[3,4-b]pyridine core offers tunability for drug design, with substituent position dictating activity (e.g., antimicrobial vs. antiviral) .

Biological Activity

3-Bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound features a unique structure characterized by the presence of both bromine and chlorine atoms, which significantly influence its reactivity and potential therapeutic applications. The following sections will delve into its biological activity, mechanisms of action, and relevant research findings.

The compound is defined by its fused ring system, consisting of a pyrazole ring and a pyridine ring. The presence of halogens (bromine and chlorine) enhances its electrophilic nature, making it suitable for various chemical transformations and biological interactions.

This compound operates primarily through the inhibition of specific kinases. By binding to the active sites of these enzymes, it disrupts critical signaling pathways involved in cell proliferation and survival. This mechanism positions it as a potential candidate for anticancer therapies, among other applications.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to inhibit the growth of several cancer cell lines, including lung, breast, and colorectal cancers. The effectiveness is attributed to its ability to interfere with key molecular targets involved in tumor growth and metastasis.

Antimicrobial Properties

The antimicrobial activity of this compound has been evaluated against various bacterial strains. It exhibits significant inhibitory effects on both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Klebsiella pneumoniae), with minimum inhibitory concentration (MIC) values indicating potent antibacterial properties.

Bacterial Strain Zone of Inhibition (mm) MIC (µg/mL) MBC (µg/mL)
Staphylococcus aureus110.250.5
Klebsiella pneumoniae110.250.5

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation. Its ability to modulate inflammatory pathways makes it a candidate for further exploration in therapeutic contexts.

Case Studies

  • Anticancer Activity Evaluation : A study investigated the effects of various derivatives of this compound on cancer cell lines. Results indicated that modifications at specific positions on the pyrazolo ring enhanced cytotoxicity against MDA-MB-231 breast cancer cells, suggesting structure-activity relationships that could guide future drug design .
  • Antimicrobial Studies : In vitro tests conducted on synthesized molecular hybrids containing the pyrazolo[3,4-b]pyridine scaffold showed comparable activity against S. aureus and K. pneumoniae to established antibiotics, indicating potential as new antimicrobial agents .
  • Tuberculosis Research : Recent investigations into the compound's efficacy against Mycobacterium tuberculosis revealed promising results, with certain derivatives exhibiting significant antituberculotic activity in both in vitro assays and molecular docking studies .

Q & A

Q. What are the common synthetic routes for 3-bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine?

The compound can be synthesized via multi-step reactions involving pyrazole ring formation followed by halogenation. For instance:

  • Step 1 : Condensation of pyridine derivatives with hydrazine to form the pyrazole core. For example, heating 3-fluoro-2-formylpyridine with anhydrous hydrazine at 110°C for 16 hours yields pyrazolo[3,4-b]pyridine intermediates .
  • Step 2 : Bromination and chlorination using reagents like HBr and HCl under controlled conditions. In one protocol, bromination is achieved with HBr in NaOH, followed by chlorination via reaction with HCl, yielding the target compound in ~29% yield .
  • Protection/Deprotection : Boc (tert-butoxycarbonyl) groups are often used to protect reactive sites during synthesis, as seen in the use of Boc₂O and DMAP in DMF .

Q. How is structural characterization performed for this compound?

Key techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming substituent positions and ring fusion. For example, in related pyrazolo[3,4-b]pyridines, aromatic protons appear at δ 8.2–8.5 ppm, while NH protons resonate near δ 12.5 ppm .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight and halogen isotope patterns. A study reported [M+H]⁺ peaks matching theoretical values within 0.5 ppm .
  • X-ray Crystallography : Single-crystal analysis resolves stereoelectronic effects, though solvent interactions (e.g., ethanol solvate in ) may complicate crystallization .

Q. What reaction conditions optimize halogenation at the 3- and 4-positions?

  • Temperature : Halogenation (Br/Cl) typically occurs at room temperature to 100°C. Excess HBr and HCl are used to drive reactivity, but prolonged heating may degrade the product .
  • Catalysts : Pd-based catalysts (e.g., Pd₂(dba)₃ with XPhos) enable cross-coupling reactions for late-stage functionalization, as seen in Suzuki-Miyaura couplings .
  • Solvents : Polar aprotic solvents like DMF enhance halogenation efficiency, while aqueous workups minimize side reactions .

Advanced Research Questions

Q. How can cross-coupling reactions be designed to diversify the pyrazolo[3,4-b]pyridine scaffold?

  • Buchwald-Hartwig Amination : Use Pd catalysts (e.g., Pd(OAc)₂ with Xantphos) to introduce aryl/alkyl amines at the 4-position. reports 70% yield for N-aryl derivatives .
  • Suzuki Coupling : Bromo-substituted derivatives (e.g., 3-bromo intermediates) react with boronic acids under Pd catalysis. For example, coupling with 4-fluorophenylboronic acid achieved >85% yield in related studies .
  • Challenges : Steric hindrance at the 3- and 4-positions may require bulky ligands (e.g., SPhos) to prevent catalyst poisoning .

Q. What computational methods predict the bioactivity of 3-bromo-4-chloro-pyrazolo[3,4-b]pyridines?

  • QSAR Modeling : Hydrophobic (log P) and steric (Sterimol L/B₂) parameters correlate with anti-parasitic activity. For example, 3'-diethylaminomethyl-substituted analogs showed IC₅₀ values of 0.12 μM against Leishmania amazonensis due to optimized log P (~3.5) .
  • Molecular Docking : AM1 semiempirical methods align low-energy conformers with target proteins (e.g., acetylcholinesterase). Pyrazolo[3,4-b]pyridines with planar fused rings exhibit stronger π-π stacking in binding pockets .

Q. How does stereoelectronic tuning affect pharmacological properties?

  • Electron-Withdrawing Groups (EWGs) : Bromo and chloro substituents enhance electrophilicity, improving reactivity in nucleophilic aromatic substitution. However, EWGs may reduce solubility, requiring formulation optimization .
  • Steric Effects : Bulky groups at the 1-position (e.g., tert-butyl) improve metabolic stability but may hinder target engagement. Removing the Boc group in increased cytotoxicity by 10-fold in cancer cell lines .

Q. What strategies address contradictions in reported synthetic yields?

  • Contradiction : Yields for Boc-protected intermediates vary from 29% () to 88% ().
  • Resolution : Differences arise from purification methods (e.g., column chromatography vs. recrystallization) and solvent purity. Anhydrous DMF and degassed conditions in minimized side reactions .

Methodological Notes

  • Synthetic Reproducibility : Always verify reaction parameters (e.g., N₂ atmosphere in ) to prevent oxidation of sensitive intermediates .
  • Biological Assays : For anti-protozoal studies, use promastigote cultures of Leishmania with standardized IC₅₀ protocols () .
  • Safety : Handle halogenated pyrazoles in fume hoods due to potential toxicity; consult SDS for 3-bromo-4-chloro derivatives () .

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